molecular formula C18H31NO6S B1679224 Penbutolol sulfate CAS No. 38363-32-5

Penbutolol sulfate

Número de catálogo B1679224
Número CAS: 38363-32-5
Peso molecular: 389.5 g/mol
Clave InChI: KTXVDQNRHZQBOR-RSAXXLAASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Penbutolol sulfate is a medication in the class of beta blockers, used in the treatment of high blood pressure . It is able to bind to both beta-1 and beta-2 adrenergic receptors, making it a non-selective beta blocker .


Molecular Structure Analysis

The molecular formula of this compound is C36H60N2O8S . Its average mass is 680.935 Da and its monoisotopic mass is 680.407043 Da .


Chemical Reactions Analysis

Penbutolol is a beta-adrenergic blocker that is FDA approved for the treatment of hypertension . It is able to bind to both beta-1 and beta-2 adrenergic receptors .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 680.94 . It is stable if stored as directed and should be protected from light and heat .

Aplicaciones Científicas De Investigación

Tratamiento de la Hipertensión

El penbutolol sulfato se usa principalmente en el tratamiento de la hipertensión . Es un fármaco de la clase de los betabloqueantes . Funciona uniéndose a los receptores adrenérgicos beta-1 y beta-2, lo que lo convierte en un betabloqueante no selectivo .

Agonista Parcial en los Receptores Adrenérgicos Beta

El penbutolol puede actuar como un agonista parcial en los receptores adrenérgicos beta . Esto se debe a que es un fármaco simpaticomimético . Esta propiedad le permite tener un mecanismo de acción diferente en comparación con otros betabloqueantes.

Terapia Antidepresiva

El penbutolol también demuestra una alta afinidad de unión al receptor 1A de 5-hidroxitriptamina con efectos antagonistas . Esta característica de unión del penbutolol se está investigando por sus implicaciones en la terapia antidepresiva .

Enfermedades Cardiovasculares

El penbutolol sulfato también se usa en las áreas terapéuticas de las enfermedades cardiovasculares . Actúa como un antagonista de los β-adrenoceptores, que están involucrados en la regulación de la función cardíaca .

Pruebas de Laboratorio

El penbutolol sulfato se utiliza como patrón de referencia en las pruebas de laboratorio . Se prescribe específicamente en la Farmacopea Europea .

Investigación sobre la Enfermedad de Alzheimer

El penbutolol sulfato se ha mencionado en la investigación relacionada con la enfermedad de Alzheimer . Aunque no se especifica el papel exacto, indica una posible aplicación en la investigación neurológica .

Safety and Hazards

Penbutolol sulfate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Penbutolol sulfate can be achieved through the sulfation of Penbutolol. This reaction involves the addition of a sulfate group to the hydroxyl group present in Penbutolol. The reaction can be carried out using sulfur trioxide-pyridine complex as the sulfating agent.", "Starting Materials": [ "Penbutolol", "Sulfur trioxide-pyridine complex", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Dissolve Penbutolol in methanol.", "Add sulfur trioxide-pyridine complex to the solution and stir for several hours.", "Quench the reaction by adding water and stirring.", "Extract the product with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution to obtain Penbutolol sulfate as a white solid." ] }

Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to activation of protein kinase A (PKA), which alters the movement of calcium ions in heart muscle and increases the heart rate. Penbutolol blocks the catecholamine activation of β1 adrenergic receptors and decreases heart rate, which lowers blood pressure.

Número CAS

38363-32-5

Fórmula molecular

C18H31NO6S

Peso molecular

389.5 g/mol

Nombre IUPAC

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid

InChI

InChI=1S/C18H29NO2.H2O4S/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4)/t15-;/m0./s1

Clave InChI

KTXVDQNRHZQBOR-RSAXXLAASA-N

SMILES isomérico

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O

SMILES canónico

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O

Apariencia

Solid powder

Otros números CAS

38363-32-5

Descripción física

Solid

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

36507-48-9 (Parent)

Vida útil

>2 years if stored properly

Solubilidad

2.12e-02 g/L

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Betapressin
Hoe 893d
Hoe-893d
Hoe893d
Penbutolol
Penbutolol Sulfate
Penbutolol Sulfate (2:1)
Sulfate, Penbutolol

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penbutolol sulfate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Penbutolol sulfate
Reactant of Route 3
Reactant of Route 3
Penbutolol sulfate
Reactant of Route 4
Reactant of Route 4
Penbutolol sulfate
Reactant of Route 5
Reactant of Route 5
Penbutolol sulfate
Reactant of Route 6
Reactant of Route 6
Penbutolol sulfate

Q & A

Q1: How does penbutolol sulfate interact with its target and what are the downstream effects?

A1: this compound is a β-adrenoceptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at the β-adrenergic receptors. [] While it exhibits non-selective antagonism, meaning it blocks both β1 and β2 receptors, it displays a slight preference for β1 receptors. [] This blockade reduces heart rate and contractility, leading to decreased cardiac output and lowered blood pressure.

Q2: What is the structure of this compound, including its molecular formula and weight?

A2: While the provided abstracts do not offer specific spectroscopic data, the chemical structure of this compound can be found through database searches. Its molecular formula is C18H29NO3 · H2SO4, and its molecular weight is 399.5 g/mol. []

Q3: What is known about the material compatibility of this compound?

A3: Research suggests potential interactions between this compound and certain excipients. Differential Scanning Calorimetry studies indicated interactions with lactose. [] This highlights the importance of carefully selecting excipients during drug formulation to ensure stability and prevent undesirable interactions.

Q4: Are there effective analytical methods for quantifying this compound?

A4: Yes, several analytical methods have been developed. A reverse-phase high-performance liquid chromatography (RP-HPLC) method allows simultaneous estimation of this compound and hydrochlorothiazide in tablets. [] This method employs a C18 column, a specific mobile phase, and UV detection. Additionally, an ion-selective PVC membrane electrode was developed for this compound determination. [] This electrochemical method relies on ion-pair complex formation and provides a sensitive way to quantify the drug in various matrices.

Q5: What is the transdermal permeability of this compound and can it be enhanced?

A5: this compound exhibits low transdermal permeability. [, ] Research has explored various enhancement techniques, including low-frequency sonophoresis, chemical penetration enhancers like ethanol, limonene, and isopropyl myristate, and iontophoresis. [, ] While some of these methods showed modest increases in transdermal flux, further optimization is needed to achieve significant enhancement. [, ]

Q6: What are the pharmacokinetic properties of this compound?

A6: While specific ADME data isn't provided in the abstracts, a human pharmacokinetic study is mentioned in the context of analytical method development for penbutolol and its major metabolite, including their glucuronides. [] This suggests that the drug undergoes metabolism, likely involving glucuronidation, and that its pharmacokinetic properties have been investigated.

Q7: Has this compound been investigated for transdermal delivery?

A7: Yes, researchers have explored transdermal delivery of this compound due to its low oral bioavailability. Studies utilizing iontophoresis demonstrated significant enhancement in transcutaneous flux compared to passive diffusion. [] This finding highlights the potential for iontophoresis as a non-invasive method for delivering this compound.

Q8: Are there any known safety concerns regarding this compound?

A8: A case report documented a severe reaction in a young woman following a single dose of this compound, involving hypotension, metabolic acidosis, and respiratory failure. [] While such extreme reactions appear rare, this case emphasizes the importance of careful patient monitoring and highlights the potential for serious adverse effects.

Q9: What is the current regulatory status of this compound?

A9: The FDA has issued draft guidance on this compound, indicating their current thinking on the drug. [] While this guidance doesn't establish any new rights or bind the FDA, it reflects their perspective on the drug's development and regulation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.